REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[S:10][CH:11]=[C:12]([CH:19]([CH3:21])[CH3:20])[C:13]=1[C:14]([O:16]CC)=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].C(O)(=O)C>CO.O>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH:19]([CH3:21])[CH3:20])[C:13]=1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
ethyl 2-bis(t-butoxycarbonyl)amino-4-isopropylthiophene-3-carboxylate
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C=1SC=C(C1C(=O)OCC)C(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
425 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
259 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(C1C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |